1-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a cyclohexyl group, with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)cyclopropane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 1-amino-cyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like methanol . The resulting Boc-protected amino compound is then reacted with cyclopropane-1-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopropane ring can be oxidized or reduced under specific conditions, leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the cyclopropane ring can lead to carboxylic acids or other oxidized derivatives .
Scientific Research Applications
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems . The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(tert-butoxycarbonylamino)cyclopropane-1-carboxylic acid: Similar structure but lacks the cyclohexyl group.
4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Contains a similar Boc-protected amino group but with different ring structures.
Uniqueness
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane and cyclohexyl rings, along with the Boc-protected amino group.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-6-4-10(5-7-11)15(8-9-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
AYBJUXDFTRNKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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